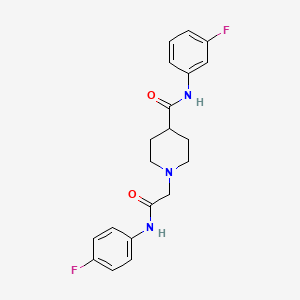
N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Research on compounds structurally related to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide indicates potential anti-proliferative properties against various cancer cell lines. For instance, synthesis of 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides has shown high anti-proliferative properties, with potency higher than 5-fluorouracil, a clinically approved drug for colon, breast, and skin cancers. This suggests a potential application in developing new anticancer therapies (Fawzy et al., 2019).
Drug Development for Neurological Disorders
Another area of application is in the development of drugs targeting neurological disorders, such as Alzheimer's disease. The use of compounds for molecular imaging probes to quantify receptor densities in the brain suggests potential research applications in understanding and treating neurological conditions (Kepe et al., 2006).
Electrochromic and Electrofluorescent Materials
Compounds with similar structural features have been explored for their electrochromic and electrofluorescent properties, indicating potential applications in the development of smart materials and devices. For example, polyamides containing bis(diphenylamino)-fluorene units have shown excellent reversible electrochromic characteristics and strong fluorescence, suggesting uses in smart windows and high-contrast displays (Sun et al., 2016).
Antibacterial Agents
The search also revealed studies on compounds with antibacterial properties, highlighting the potential of structurally related compounds in combating bacterial infections. For instance, pyridonecarboxylic acids have shown significant antibacterial activity against various strains, suggesting an avenue for developing new antibiotics (Egawa et al., 1984).
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-15-4-6-17(7-5-15)23-19(26)13-25-10-8-14(9-11-25)20(27)24-18-3-1-2-16(22)12-18/h1-7,12,14H,8-11,13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKSWCFIRIQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)
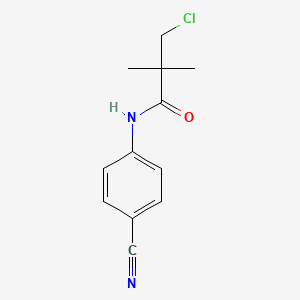
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
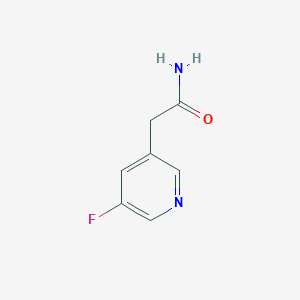
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
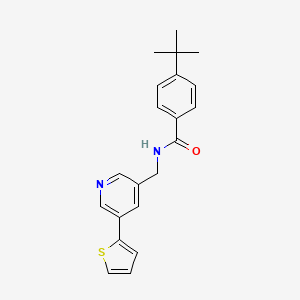
![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)
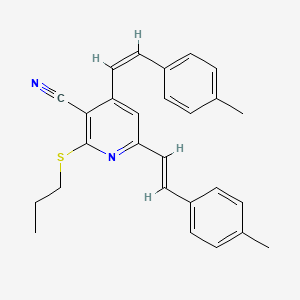
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2692236.png)
![(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE](/img/structure/B2692238.png)
